REACTION_CXSMILES
|
[OH-:1].[Na+].[OH:3][C:4]1[CH:11]=[CH:10][C:9]([O:12][C:13]([F:16])([F:15])[F:14])=[CH:8][C:5]=1[CH:6]=[O:7]>O.[N+]([O-])([O-])=O.[Ag+]>[OH:3][C:4]1[CH:11]=[CH:10][C:9]([O:12][C:13]([F:14])([F:15])[F:16])=[CH:8][C:5]=1[C:6]([OH:1])=[O:7] |f:0.1,4.5|
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=C(C=C1)OC(F)(F)F
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 10 min in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A brownish solid formed
|
Type
|
CUSTOM
|
Details
|
The flask was placed in an ice bath and to the stirring suspension
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the brownish precipitate was washed with hot water
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by vacuum filtration
|
Type
|
DISSOLUTION
|
Details
|
This solid was then dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate was washed with saturated aq NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was also extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
This organic layer was washed with saturated aq NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |